molecular formula C4H10NO5P B3052217 Glycine, N-(phosphonomethyl)-, 1-methyl ester CAS No. 39600-44-7

Glycine, N-(phosphonomethyl)-, 1-methyl ester

Cat. No. B3052217
CAS RN: 39600-44-7
M. Wt: 183.1 g/mol
InChI Key: YYGUXKOBRVTICK-UHFFFAOYSA-N
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Description

Glycine, N-(phosphonomethyl)-, 1-methyl ester, also known as glycine 1-methyl ester, is an organic compound with the molecular formula C2H7NO2P. It is a colorless, water-soluble solid that is commonly used in organic synthesis. It is a versatile building block for a variety of compounds, including phosphonates, phosphonamides, and phosphonate esters. Glycine 1-methyl ester has a wide range of applications in the pharmaceutical and agrochemical industries, as well as in the synthesis of functional materials.

Scientific Research Applications

Impact on Soil Microbial Activity and Community Structure

Glycine, N-(phosphonomethyl)-, 1-methyl ester, commonly known as glyphosate, has significant implications for soil microbial activity and community structure. Lane et al. (2012) found that glyphosate stimulates microbial respiration, particularly in soils with a history of glyphosate application, while having no significant effect on functional diversity or microbial biomass K (Lane et al., 2012). Additionally, their research suggests that glyphosate does not reduce the exchangeable K (potentially available to plants) or affect non-exchangeable K.

Herbicide Resistance through Protein Engineering

Glyphosate's role as a widely used herbicide has spurred research into mechanisms of resistance. Pollegioni et al. (2011) reviewed the natural diversity, gene-shuffling approach to molecular evolution, and a rational, structure-based approach to protein engineering as mechanisms of resistance to glyphosate (Pollegioni et al., 2011).

Effect on Plant Nutrient Uptake and Soil Potassium Dynamics

The application of glyphosate to glyphosate-resistant (GR) soybeans does not significantly change the overall microbial community structure or reduce plant-available K, as studied by Lane et al. (2012) (Lane et al., 2012). They observed that glyphosate application caused a decrease in total microbial biomass in the GR soybean rhizosphere soil.

Cytotoxicity and Clastogenicity of Glyphosate and Related Compounds

Research by Naydenova et al. (2007) explored the cytotoxicity, clastogenic, and antiproliferative effects of α-ethyl-N-(phosphonomethyl) glycine and related compounds (Naydenova et al., 2007).

Environmental Fate and Impact

Glyphosate's environmental fate and impact, including its use in agriculture, and concerns regarding its potential effects on non-target species, are discussed in several studies. For instance, Coupe et al. (2012) investigated the fate and transport of glyphosate and its degradate aminomethylphosphonic acid in surface waters of agricultural basins (Coupe et al., 2012).

properties

IUPAC Name

[(2-methoxy-2-oxoethyl)amino]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c1-10-4(6)2-5-3-11(7,8)9/h5H,2-3H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGUXKOBRVTICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192715
Record name Glycine, N-(phosphonomethyl)-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(phosphonomethyl)-, 1-methyl ester

CAS RN

39600-44-7
Record name Glycine, N-(phosphonomethyl)-, 1-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039600447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(phosphonomethyl)-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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